molecular formula C10H11BrClNO B1532512 3-Bromo-5-chloro-N-isopropyl-benzamide CAS No. 1329399-71-4

3-Bromo-5-chloro-N-isopropyl-benzamide

Cat. No. B1532512
M. Wt: 276.56 g/mol
InChI Key: HTXHKSAQHBNIMH-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloro-N-isopropyl-benzamide” is a chemical compound with the molecular formula C10H11BrClNO . It is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide functional group .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloro-N-isopropyl-benzamide” consists of a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropyl benzamide group . The average mass of the molecule is 242.112 Da and the monoisotopic mass is 241.010223 Da .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-chloro-N-isopropyl-benzamide” could be influenced by the presence of the bromine and chlorine atoms, which are electron-withdrawing groups, and the isopropyl benzamide group, which is an electron-donating group . These groups could affect the reactivity of the benzene ring and direct further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-chloro-N-isopropyl-benzamide” include a density of 1.4±0.1 g/cm3, a boiling point of 335.1±25.0 °C at 760 mmHg, and a flash point of 156.4±23.2 °C . It also has a molar refractivity of 56.8±0.3 cm3 and a polar surface area of 29 Å2 .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research by Saeed et al. (2020) on antipyrine-like derivatives, including 2-bromo and 2-chloro benzamide compounds, provides insights into their structural properties through X-ray characterization, Hirshfeld surface analysis, and DFT calculations. These compounds exhibit significant intermolecular interactions, primarily stabilized by hydrogen bonds and π-interactions, which could imply potential applications in the design of molecular assemblies or materials with specific interaction patterns Saeed et al., 2020.

Catalytic and Photophysical Properties

Kozlov et al. (2008) explored cyclopalladated complexes of benzamide derivatives, demonstrating their high catalytic activity in Suzuki cross-coupling reactions and luminescence properties. These findings suggest applications in catalysis and the development of new materials for optical devices or sensors Kozlov et al., 2008.

Antitumor Activity

A study on synthetic benzamide derivatives, including MS-27-275, highlighted their marked in vivo antitumor activity against human tumors. This compound inhibits histone deacetylase (HDA), suggesting a mechanism that could be exploited for developing new anticancer strategies Saito et al., 1999.

Environmental Applications

Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, a compound structurally related to 3-Bromo-5-chloro-N-isopropyl-benzamide, using TiO2-loaded adsorbent supports. This study points to environmental applications, particularly in the degradation of hazardous substances Torimoto et al., 1996.

Antiproliferative and Apoptotic Effects

Saleh et al. (2014) synthesized pyridone-annelated isoindigos showing strong antiproliferative activities against human tumor cell lines, suggesting potential use as anticancer agents. These compounds, related to benzamide derivatives, indicate the therapeutic applications of such molecules in oncology Saleh et al., 2014.

Supramolecular Chemistry and Material Science

Cantekin, de Greef, and Palmans (2012) reviewed the importance of benzene-1,3,5-tricarboxamides (BTAs), including derivatives similar to 3-Bromo-5-chloro-N-isopropyl-benzamide, in supramolecular chemistry and their applications ranging from nanotechnology to polymer processing. The self-assembly and multivalent nature of BTAs underpin their versatile use in creating structured materials Cantekin et al., 2012.

Safety And Hazards

The safety and hazards associated with “3-Bromo-5-chloro-N-isopropyl-benzamide” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. As with all chemicals, it should be handled with appropriate safety precautions to minimize risk .

properties

IUPAC Name

3-bromo-5-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXHKSAQHBNIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-N-isopropyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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